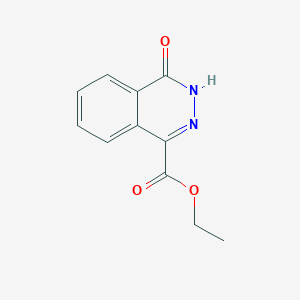

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

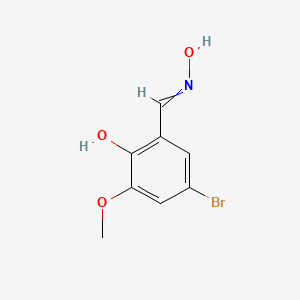

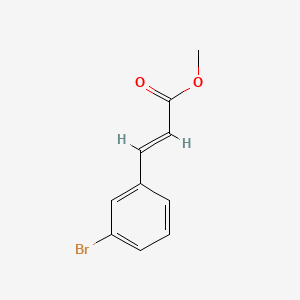

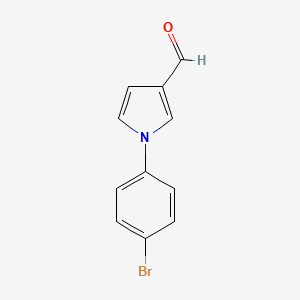

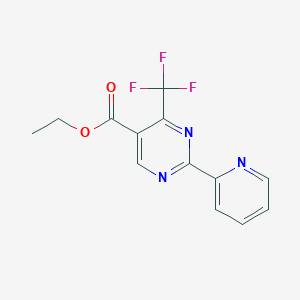

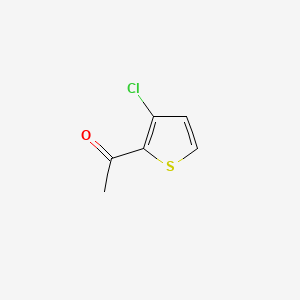

The synthesis of related compounds often involves condensation reactions, rearrangements, or cyclocondensation reactions under various conditions. For instance, the synthesis of a novel 1,4-dicarbonyl scaffold, ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, was achieved through the rearrangement of a parent compound and applied to the synthesis of pyridazines . Similarly, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was reacted with hydrazines to yield pyrazoles . These methods could potentially be adapted for the synthesis of ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as single-crystal X-ray diffraction. For example, the crystal and molecular structures of two ethyl carboxylate derivatives were reported, providing insights into their crystal packing and intermolecular interactions . These findings are relevant as they can inform the expected molecular structure and stability of ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Chemical Reactions Analysis

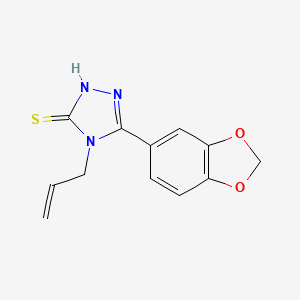

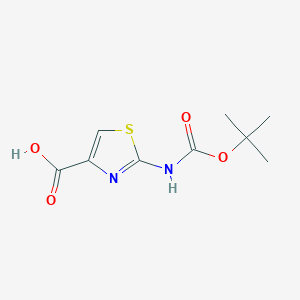

Ethyl carboxylate derivatives participate in various chemical reactions. The reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines to give pyrazoles is an example of the reactivity of such compounds . Additionally, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into thiazolo[5,4-c]pyridine derivatives demonstrates the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

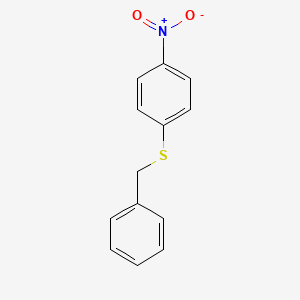

The physical and chemical properties of ethyl carboxylate derivatives can be inferred from their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing groups such as nitro groups can affect the electrophilicity of the molecule, as seen in the study of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate . The crystal growth of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate in ethanol suggests that the compound is likely to be soluble in organic solvents, and its crystal structure provides information on its solid-state properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is a key intermediate in the synthesis of various quinoxaline derivatives, which have demonstrated notable anti-proliferative effects against cancer cell lines such as HCT116, HePG2, and MCF7. These compounds show strong epidermal growth factor receptor (EGFR) inhibitory activity, suggesting potential as anticancer agents (Ahmed, Mohamed, Omran, & Salah, 2020).

Regioselective Synthesis under Ultrasound Irradiation

A series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, synthesized from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates, demonstrated high regioselectivity and yields when reacted with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation. This process significantly reduced reaction times, highlighting its efficiency (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

Synthesis of Pyrazolopyrimidinyl Keto-esters

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is also used in the synthesis of pyrazolopyrimidinyl keto-esters and their acid hydrazide derivatives. These compounds have shown potent effects on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown, indicating potential applications in biochemical research (Abd & Gawaad, 2008).

Antimicrobial Agents Synthesis

It also serves as a precursor in the synthesis of novel pyrimidine derivatives with reported antimicrobial properties. The derivatives exhibit varying degrees of activity against microbes, highlighting their potential as antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).

Formation of Pyrazine and Biphenyl Derivatives

In another study, reactions of ethyl 4-aryl-2,4-dioxobutanoates with diaminomaleonitrile and malononitrile led to the formation of pyrazine and biphenyl derivatives. This demonstrates the compound's versatility in organic synthesis (Moloudi, Kabirifard, Piri, & Naghizadeh, 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 4-oxo-3H-phthalazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-7-5-3-4-6-8(7)10(14)13-12-9/h3-6H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYNNZHXKFVHJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)